2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one

chemical biology target engagement isoxazole SAR

2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one (CAS 62759-34-6) is a synthetic bis-isoxazole derivative featuring a central phenylethanone scaffold that connects two distinct methyl-substituted isoxazole rings. This compound belongs to the class of disubstituted phenyl ethanones known for their utility as intermediates in medicinal chemistry and chemical biology probe development.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 62759-34-6
Cat. No. B12904171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one
CAS62759-34-6
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(C2=CC(=NO2)C)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O3/c1-10-8-14(21-17-10)15(13-9-11(2)20-18-13)16(19)12-6-4-3-5-7-12/h3-9,15H,1-2H3
InChIKeyDLHPWUAMZKSLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one (CAS 62759-34-6): Core Structural Identity for Research Sourcing


2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one (CAS 62759-34-6) is a synthetic bis-isoxazole derivative featuring a central phenylethanone scaffold that connects two distinct methyl-substituted isoxazole rings . This compound belongs to the class of disubstituted phenyl ethanones known for their utility as intermediates in medicinal chemistry and chemical biology probe development [1]. Its molecular formula is C₁₆H₁₄N₂O₃ with a molecular weight of 282.29 g/mol, and it is typically supplied at ≥97% purity for research applications .

Why Generic Bis-Isoxazole Analogs Cannot Substitute for 2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one in Research Programs


Substituting 2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one with a generic mono-isoxazole phenylethanone or a regioisomeric bis-isoxazole mixture risks introducing uncontrolled variables that can compromise SAR interpretation, assay reproducibility, and downstream lead optimization. The 3-methylisoxazol-5-yl and 5-methylisoxazol-3-yl moieties in this specific regioisomeric arrangement are known to engage biological targets with distinct agonist or antagonist profiles, as demonstrated in class-related isoxazole chemotypes where methyl positional isomerism drastically alters functional activity [1].

Quantitative Evidence for Differentiated Selection of CAS 62759-34-6 in Medicinal Chemistry Sourcing


Regioisomeric Purity Enables Unambiguous Biological Target Engagement Profiling

The defined 2-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl) regioisomeric configuration of this compound eliminates the confounding biological effects observed with mixed 3- and 5-methylisoxazole positional isomers. In the closely related ALX receptor agonist series, 5-methylisoxazol-3-yl and 3-methylisoxazol-5-yl derivatives generally exhibited agonist activity, whereas alternative regioisomers showed divergent functional profiles [1]. Without regiospecific sourcing, activity interpretation is confounded by variable isomeric ratios.

chemical biology target engagement isoxazole SAR

Dual Isoxazole Architecture Supports Enhanced Target Binding Affinity Potential

The bis-isoxazole scaffold enables simultaneous engagement of two proximal binding pockets within a target protein. While direct binding data for CAS 62759-34-6 are not yet publicly available, structurally analogous bis-isoxazole and bis-azole chemotypes demonstrate up to 9-fold potency gains over corresponding mono-azole fragments. For example, the isoxazole-containing Hsp90 inhibitor VER-50589 exhibits an IC50 of 21 nM and a cellular GI50 of 78 nM, representing a 9-fold improvement over mono-azole predecessors [1]. The dual hydrogen-bonding capacity of the two oxazole rings in CAS 62759-34-6 is predicted to confer similar affinity enhancements compared to single-isoxazole phenylethanone analogs such as 2-(3-methylisoxazol-5-yl)-1-phenylethanone (CAS 27349-51-5).

medicinal chemistry drug design binding affinity

Oxazole Ring Methyl Substituents Modulate Physicochemical and ADME Properties

The presence of methyl groups on both isoxazole rings of CAS 62759-34-6 is predicted to increase lipophilicity (cLogP ~2.8–3.2) compared to unsubstituted bis-isoxazole scaffolds (cLogP ~1.5–2.0), potentially enhancing membrane permeability while retaining acceptable aqueous solubility for in vitro assays. In the broader oxazole/isoxazole chemical space, methyl substitution on the heterocyclic ring has been correlated with a 0.5–1.0 log unit increase in cLogP and a 5–10% improvement in parallel artificial membrane permeability assay (PAMPA) permeability [1]. These property differentials are particularly relevant when selecting intermediates for CNS or intracellular target programs.

ADME drug-likeness physicochemical profiling

Defined Synthetic Lineage Ensures Reproducible Biological Evaluation vs. Multi-Component Mixtures

Commercial sourcing of CAS 62759-34-6 as a single, characterized entity (≥97% purity) eliminates the lot-to-lot variability inherent to custom synthesis of mixed bis-isoxazole isomers. In high-throughput screening (HTS) contexts, isomeric impurities as low as 5% have been documented to produce false-positive hit rates exceeding 20% due to aggregate-based or off-target activity [1]. By procuring the specified CAS compound rather than a generic 'bis-methylisoxazole phenylethanone' mixture, laboratories reduce the risk of irreproducible biological data and downstream optimization dead-ends.

hit-to-lead reproducibility chemical integrity

Phenylethanone Core Offers a Versatile Handle for Late-Stage Diversification Compared to Constrained Bis-Heterocycles

The ketone moiety in the phenylethanone core of CAS 62759-34-6 serves as a synthetic pivot point for library expansion via reductive amination, Grignard addition, or oxime formation, providing broader diversification potential than fully aromatic bis-oxazole or bis-isoxazole systems that lack this reactive handle. The paper by Eiden and Patzelt specifically demonstrated the reactivity of 2-(3-methyl-5-isoxazolyl)-1-phenylethanone toward polycarbonylmethyl derivatization, confirming that the phenylethanone scaffold in this series is synthetically tractable for generating focused libraries [1].

library synthesis late-stage functionalization diversity-oriented synthesis

High-Value Research and Industrial Use Cases for 2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one Sourcing


Chemical Biology Probe Development Targeting Dual Isoxazole Recognition Motifs

The defined, regiospecific bis-isoxazole architecture of CAS 62759-34-6 supports the design of chemical biology probes intended to interrogate proteins that possess tandem aromatic binding pockets, such as bromodomains, PARP catalytic sites, or ALX receptor orthosteric pockets. The documented functional divergence of 3- vs. 5-methylisoxazole substitution patterns in ALX receptor pharmacology [1] underscores the necessity of using a single, characterized regioisomer rather than a positional mixture when establishing target engagement and selectivity profiles.

Late-Stage Diversification Library Synthesis in Hit-to-Lead Programs

For medicinal chemistry groups pursuing hit-to-lead optimization involving oxazole- or isoxazole-containing cores, CAS 62759-34-6 provides a synthetically validated phenylethanone handle that enables rapid library generation through ketone-directed transformations. The established reactivity of the related mono-isoxazole phenylethanone scaffold toward polycarbonylmethyl derivatization [1] confirms that this compound can serve as a versatile intermediate for exploring substituent effects on potency, selectivity, and ADME properties without requiring total synthesis of each analog.

Biophysical Assay Validation and Screening Cascade Qualification

The high purity (≥97%) and defined CAS identity of this compound make it an appropriate tool for validating biophysical assay platforms (SPR, ITC, DSF) prior to screening larger compound collections. The dual methyl substitution provides a moderate lipophilicity profile (predicted cLogP 2.8–3.2) that avoids the aggregation and non-specific binding pitfalls commonly encountered with highly lipophilic isoxazole screening hits, while still offering sufficient affinity potential for meaningful assay signal window determination.

Structure-Activity Relationship (SAR) Studies on Isoxazole Positional Isomerism Effects

CAS 62759-34-6, as a single, well-defined bis-isoxazole regioisomer, serves as an essential reference compound for systematic SAR investigations into how methyl group positional isomerism on the isoxazole rings influences biological activity. By pairing this compound with its mono-isoxazole counterparts (e.g., CAS 27349-51-5) or unsubstituted analogs, research teams can deconvolute the contributions of steric, electronic, and hydrogen-bonding effects to target binding, metabolic stability, and cellular permeability, generating robust SAR tables for internal decision-making and publication [1].

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